molecular formula C17H12N2O2S2 B2810924 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380057-38-3

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2810924
CAS No.: 2380057-38-3
M. Wt: 340.42
InChI Key: RSFJNKUWHVDLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide is a novel synthetic compound designed for research applications, featuring a unique molecular architecture that combines benzothiazole, thiophene, and furan heterocyclic systems. This hybrid structure is of significant interest in medicinal chemistry and drug discovery, as it integrates multiple privileged scaffolds known to confer diverse biological activities. The benzothiazole core is a well-established pharmacophore in scientific research. Benzothiazole derivatives have been extensively investigated and reported to exhibit a wide spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory properties . Furthermore, specific benzothiazole-6-carboxamide analogues have recently been explored as potent and selective monoamine oxidase B (MAO-B) inhibitors, showing promise in preclinical research for neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's structure includes a furan-substituted thiophene moiety, which serves as a versatile spacer and potential contributor to its overall bioactivity profile. The incorporation of these distinct heterocyclic rings into a single molecule aligns with current strategies in drug discovery to develop multifunctional ligands that can interact with multiple biological targets simultaneously . Researchers may find this compound particularly valuable for screening in oncology and neuroscience projects, given the established research history of its core components. Its mechanism of action is anticipated to be multi-faceted, potentially involving enzyme inhibition or modulation of key cellular pathways, though specific target binding requires empirical validation. This product is provided as a solid and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-1-2-15-16(6-11)23-10-19-15)18-7-14-5-13(9-22-14)12-3-4-21-8-12/h1-6,8-10H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJNKUWHVDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(furan-3-yl)thiophene and 1,3-benzothiazole-6-carboxylic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Compound 1 (FFAR1 Agonist)
  • Structure: Contains a thiophene-benzothiazole backbone with a 4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl substituent .
  • Comparison: Unlike the target compound, Compound 1 incorporates a phenoxy-methyl group and a carboxylic acid side chain, enhancing hydrophilicity. Both compounds share the thiophene-benzothiazole scaffold, but the furan substituent in the target compound may reduce metabolic instability compared to the labile phenoxy group.
  • Biological Activity: Activates FFAR1 with potency comparable to QS-528 (a known FFAR1 agonist), achieving similar glucose-lowering effects at 10 µM .
QS-528
  • Structure : Features a benzothiazole core with a sulfonamide group and a fluorophenyl substituent.
  • Comparison : The absence of a thiophene-furan hybrid in QS-528 highlights the target compound’s unique substitution pattern. The furan-thiophene group may improve π-π stacking interactions in hydrophobic binding pockets compared to QS-528’s sulfonamide .
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
  • Structure : Combines a benzothiazole with a pyrazole-carbaldehyde group .
  • Comparison : The pyrazole ring introduces rigidity, whereas the target compound’s thiophene-furan linker offers conformational flexibility. The aldehyde group in this analog may participate in covalent binding, unlike the carboxamide in the target compound .
Key Spectral Features
  • IR Spectroscopy :
    • Expected C=S stretching (1240–1255 cm⁻¹) if tautomerism occurs, as seen in similar triazole-thione systems .
    • Absence of νC=O (1663–1682 cm⁻¹) would confirm cyclization, analogous to benzothiazole derivatives in .
  • NMR :
    • Thiophene protons resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 7.2–7.8 ppm .
    • Benzothiazole C-2 proton typically shows a singlet near δ 8.5 ppm .

Structural and Electronic Comparisons

Feature Target Compound Compound 1 QS-528
Core Structure Benzothiazole Benzothiazole Benzothiazole
Substituent Thiophene-furan-methyl Phenoxy-methyl-carboxy Sulfonamide-fluorophenyl
Hydrophilicity Moderate (furan-thiophene) High (carboxylic acid) Moderate (sulfonamide)
Tautomerism Possible thione-thiol equilibrium Not observed Not observed

Q & A

Advanced Research Question

  • SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd) to immobilized targets; a KD < 1 µM indicates high affinity .
  • ITC (Isothermal Titration Calorimetry): Quantifies binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .
  • Cellular Thermal Shift Assay (CETSA): Detects target stabilization in lysates after compound treatment, confirming intracellular engagement .
  • Fluorescence Polarization: Monitors displacement of fluorescent probes in competitive binding assays (e.g., ATP-site occupancy in kinases) .

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